molecular formula C7H11BrCl2N2 B6215955 [(6-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride CAS No. 2742659-93-2

[(6-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride

Cat. No. B6215955
CAS RN: 2742659-93-2
M. Wt: 274
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(6-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride (6-BPMD) is a chemical compound that has been studied extensively in recent years due to its wide range of applications. 6-BPMD is a member of the pyridine family and can be synthesized from a variety of starting materials. It has been used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemicals, and has also been studied for its potential use in medical and scientific research.

Mechanism of Action

The mechanism of action of [(6-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as protein kinases, which are involved in the regulation of cell growth and differentiation. In addition, [(6-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride has been shown to interact with certain receptors, such as the G protein-coupled receptor, which is involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(6-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride have been studied extensively in recent years. It has been shown to inhibit the activity of certain enzymes, such as protein kinases, which are involved in the regulation of cell growth and differentiation. In addition, [(6-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride has been shown to interact with certain receptors, such as the G protein-coupled receptor, which is involved in the regulation of cell signaling pathways. Furthermore, [(6-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride has been shown to have an anti-inflammatory effect, as well as an effect on the immune system.

Advantages and Limitations for Lab Experiments

[(6-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride has several advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. In addition, it is relatively stable and has a low toxicity. However, one limitation is that it is not as soluble in water as some other compounds, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for the use of [(6-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride. One potential direction is the development of new diagnostic tests and therapies based on its biochemical and physiological effects. In addition, [(6-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride could be studied further for its potential use in the treatment of certain diseases, such as cancer and diabetes. Furthermore, [(6-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride could be studied for its potential use in the development of new drugs and agrochemicals. Finally, [(6-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride could be studied further for its potential use in the study of the structure and function of proteins.

Synthesis Methods

[(6-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride can be synthesized from a variety of starting materials, including pyridine, bromopyridine, and methyl bromide. The most common synthesis route involves the reaction of pyridine and bromopyridine in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces a mixture of [(6-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride and other byproducts, which can then be separated and purified by distillation or other methods. The reaction is typically carried out at a temperature of between 80 and 100 degrees Celsius.

Scientific Research Applications

[(6-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride has been studied for its potential use in medical and scientific research. It has been used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. It has also been studied for its potential use in the treatment of certain diseases, such as cancer and diabetes. In addition, [(6-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride has been studied for its potential use in the development of new diagnostic tests and therapies, as well as for its potential use in the study of the structure and function of proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(6-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride involves the reaction of 6-bromopyridine-2-carbaldehyde with methylamine followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "6-bromopyridine-2-carbaldehyde", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 6-bromopyridine-2-carbaldehyde is reacted with excess methylamine in ethanol to form [(6-bromopyridin-2-yl)methyl]amine.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to the corresponding amine.", "Step 3: The resulting amine is quaternized with hydrochloric acid to form [(6-bromopyridin-2-yl)methyl](methyl)amine dihydrochloride." ] }

CAS RN

2742659-93-2

Molecular Formula

C7H11BrCl2N2

Molecular Weight

274

Purity

95

Origin of Product

United States

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